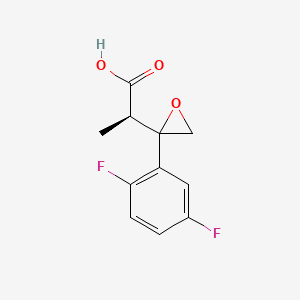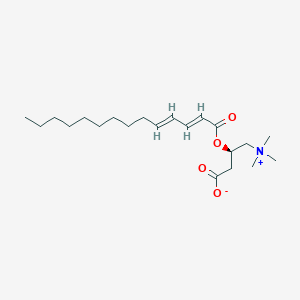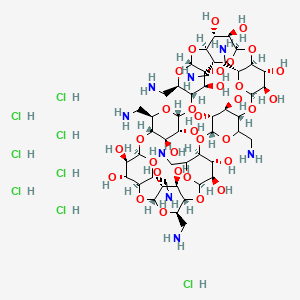
Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride is a derivative of gamma-cyclodextrin, a cyclic oligosaccharide composed of eight glucose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the presence of amino groups at the 6-position of each glucose unit, which are further protonated to form the octahydrochloride salt. The unique structure of this compound allows it to form inclusion complexes with various guest molecules, making it valuable in a range of scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride typically involves the following steps:
Bromination: Gamma-cyclodextrin is first reacted with phosphorus tribromide to introduce bromine atoms at the 6-position of each glucose unit, forming 6-bromo-gamma-cyclodextrin.
Amination: The 6-bromo-gamma-cyclodextrin is then treated with ammonia to replace the bromine atoms with amino groups, yielding Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin.
Protonation: Finally, the amino groups are protonated using hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and amination steps, as well as efficient purification techniques such as crystallization and chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides, anhydrides, and alkyl halides.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to primary amines under appropriate conditions.
Complexation: The compound can form inclusion complexes with various guest molecules, enhancing its solubility and stability.
Common Reagents and Conditions
Substitution: Reagents such as acyl chlorides, anhydrides, and alkyl halides are commonly used. Reactions are typically carried out in organic solvents like dichloromethane or acetonitrile at room temperature or under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products
Substitution: Acylated or alkylated derivatives of Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin.
Oxidation: Nitro derivatives.
Reduction: Primary amine derivatives.
Applications De Recherche Scientifique
Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral selector in capillary electrophoresis and chromatography for the separation of enantiomers[][4].
Biology: Employed in the stabilization and delivery of biomolecules, such as proteins and nucleic acids, by forming inclusion complexes[][4].
Medicine: Investigated for drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs[][4].
Industry: Utilized in the formulation of cosmetics and personal care products to improve the stability and efficacy of active ingredients[][4].
Mécanisme D'action
The primary mechanism by which Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride exerts its effects is through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment, enhancing the solubility and stability of the guest molecules. This inclusion complexation is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptakis-(6-amino-6-deoxy)-beta-cyclodextrin: Similar structure but with seven glucose units instead of eight.
Octakis-(6-deoxy-6-iodo)-gamma-cyclodextrin: Similar structure but with iodine atoms instead of amino groups.
Octakis-(6-deoxy-6-sulfanyl)-gamma-cyclodextrin: Similar structure but with sulfanyl groups instead of amino groups.
Uniqueness
Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride is unique due to its high degree of functionalization with amino groups, which allows for versatile chemical modifications and the formation of stable inclusion complexes. This makes it particularly valuable in applications requiring enhanced solubility, stability, and bioavailability of guest molecules .
Propriétés
Formule moléculaire |
C48H96Cl8N8O32 |
|---|---|
Poids moléculaire |
1580.9 g/mol |
Nom IUPAC |
(1S,3R,5R,6S,8R,11S,13R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;octahydrochloride |
InChI |
InChI=1S/C48H88N8O32.8ClH/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;;;;;;;;/h9-48,57-72H,1-8,49-56H2;8*1H/t9-,10-,11-,12-,13-,14-,15?,16?,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-;;;;;;;;/m1......../s1 |
Clé InChI |
CNNYDBALGFVGJQ-YIIBHZPCSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@H]6[C@@H]([C@H]([C@@H](O[C@H]7[C@@H]([C@H]([C@@H](O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CN)CN)OC7CN)O)O)OC6CN)O)O)CN)CN)CN)O)O)N.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
SMILES canonique |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CN)CN)CN)CN)CN)CN)CN)O)O)N.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


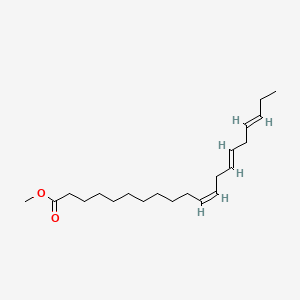
![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)
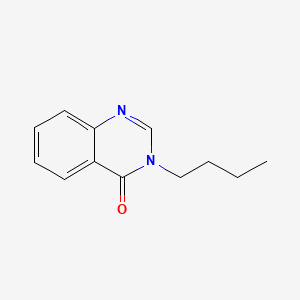
![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
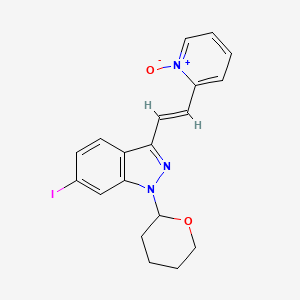
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
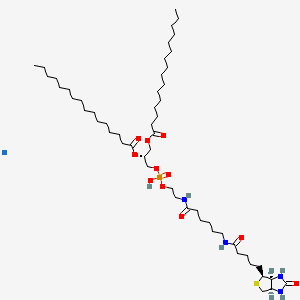

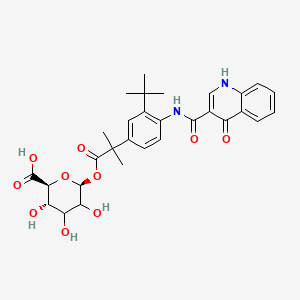
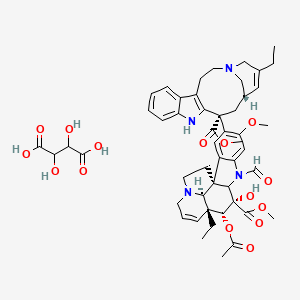
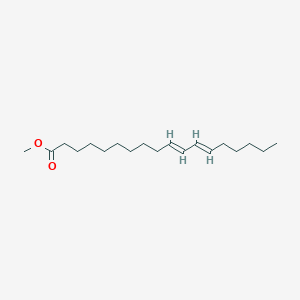
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)
